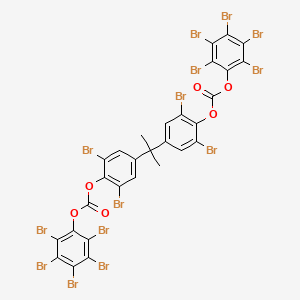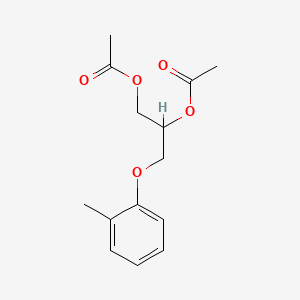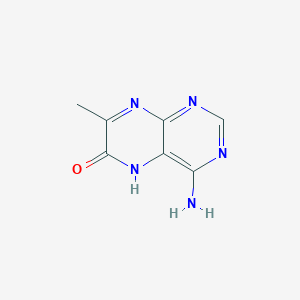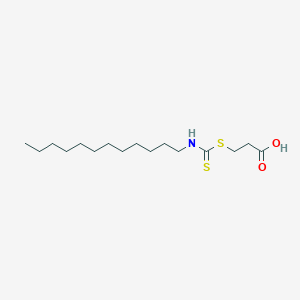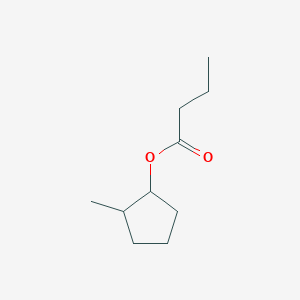
2-Methylcyclopentyl butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylcyclopentyl butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a methyl group and a butanoate ester functional group.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylcyclopentyl butanoate can be synthesized through the esterification reaction between 2-methylcyclopentanol and butanoic acid. The reaction typically involves heating the alcohol and acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. The reaction mixture is then subjected to distillation to purify the ester product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 2-methylcyclopentanol and butanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis (saponification) using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 2-Methylcyclopentanol and butanoic acid.
Reduction: 2-Methylcyclopentanol.
Transesterification: Varies depending on the alcohol used.
科学研究应用
2-Methylcyclopentyl butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.
作用机制
The mechanism of action of 2-methylcyclopentyl butanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the release of 2-methylcyclopentanol and butanoic acid. These products can then participate in various metabolic pathways. The compound’s interactions with enzymes and other molecular targets are of interest in understanding its biological effects.
相似化合物的比较
Methyl butanoate: Similar ester structure but with a simpler alkyl group.
Ethyl butanoate: Another ester with a different alkyl group.
2-Methylcyclopentanol: The alcohol precursor to 2-methylcyclopentyl butanoate.
Uniqueness: this compound is unique due to its cyclopentane ring structure, which imparts different physical and chemical properties compared to linear esters. This structural feature can influence its reactivity and interactions in various applications.
属性
CAS 编号 |
75378-40-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
(2-methylcyclopentyl) butanoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-10(11)12-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3 |
InChI 键 |
QVOMPQNXNSNAGE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OC1CCCC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


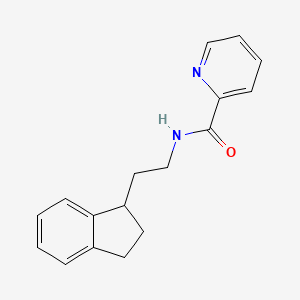
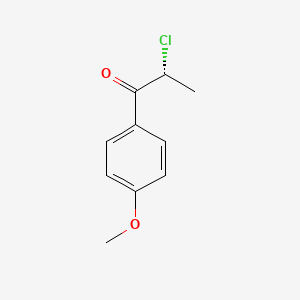
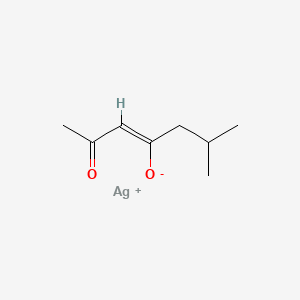
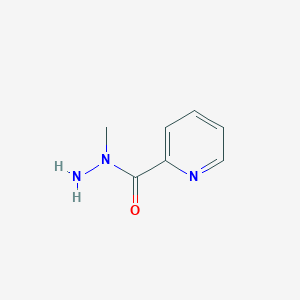
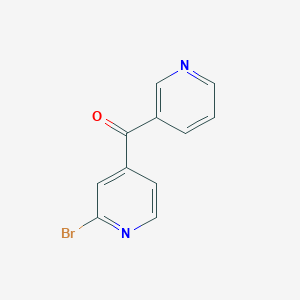
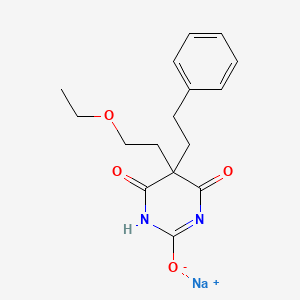
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)

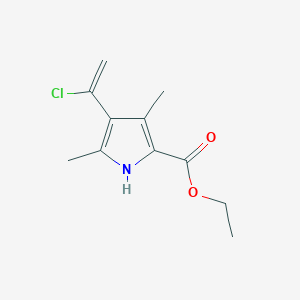
![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
